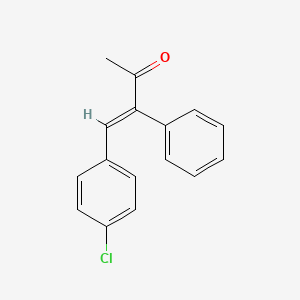![molecular formula C11H19NO4 B2723749 methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate CAS No. 1449295-52-6](/img/structure/B2723749.png)
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetate, also known as Boc-cyclopropylglycine methyl ester, is a chemical compound used in scientific research. It is a derivative of the amino acid glycine and is commonly used in the synthesis of peptides and proteins.
Mechanism of Action
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetatepylglycine methyl ester acts as a substrate for enzymes such as transaminases, which catalyze the transfer of an amino group from an amino acid to a keto acid. It is also used as a building block for the synthesis of cyclic peptides, which can have a variety of biological activities.
Biochemical and Physiological Effects:
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetatepylglycine methyl ester has not been extensively studied for its biochemical and physiological effects. However, it is known to be a non-toxic compound and is generally considered safe for use in laboratory experiments.
Advantages and Limitations for Lab Experiments
One advantage of using methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetatepylglycine methyl ester in laboratory experiments is its versatility in peptide synthesis. It can be used as a building block for the synthesis of cyclic peptides and can also be used as a substrate for enzymes such as transaminases. One limitation is the difficulty in synthesizing the compound, which requires careful purification to obtain a high yield of pure product.
Future Directions
There are several future directions for research involving methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetatepylglycine methyl ester. One area of interest is the development of new inhibitors of dipeptidyl peptidase IV, which could have potential therapeutic applications in the treatment of diabetes. Another area of interest is the synthesis of novel cyclic peptides with biological activities such as antimicrobial or anticancer properties. Additionally, the use of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetatepylglycine methyl ester as a substrate for transaminases could be explored further for the synthesis of chiral compounds.
Synthesis Methods
The synthesis of methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetatepylglycine methyl ester involves the reaction of cyclopropylamine with Boc-anhydride to form methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetatepylamine. This intermediate is then reacted with methyl chloroacetate to form methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetatepylglycine methyl ester. The synthesis is typically carried out under inert conditions and requires careful purification to obtain a high yield of pure product.
Scientific Research Applications
Methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-cyclopropylacetatepylglycine methyl ester is commonly used in the synthesis of peptides and proteins. It is used as a building block for the synthesis of cyclic peptides and as a substrate for enzymes such as transaminases. It has also been used in the synthesis of inhibitors of the enzyme dipeptidyl peptidase IV, which is involved in the regulation of blood glucose levels.
properties
IUPAC Name |
methyl (2S)-2-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-8(7-5-6-7)9(13)15-4/h7-8H,5-6H2,1-4H3,(H,12,14)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYLCANTGPRCHY-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C1CC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-cyano-1-cyclopropylethyl)-2-{12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-11-yl}acetamide](/img/structure/B2723669.png)

![3-[3-(Chloromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2723676.png)
![N-[cyano(2,3-dichlorophenyl)methyl]-4-formamidobenzamide](/img/structure/B2723677.png)
![N-(2-ethylphenyl)-2-(7-methyl-3-oxo[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2723678.png)
![2-[(5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2723679.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2723681.png)
![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2723682.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)
![(Z)-3-[5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyano-N-propan-2-ylprop-2-enamide](/img/structure/B2723687.png)
![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]oxane-4-carboxamide](/img/structure/B2723688.png)
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2723689.png)